molecular formula C21H16F3N5O3 B2649244 9-(4-ethoxyphenyl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898446-71-4

9-(4-ethoxyphenyl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide

Número de catálogo: B2649244
Número CAS: 898446-71-4
Peso molecular: 443.386
Clave InChI: IUNFQVCEMRUNSE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Development of Trifluoromethylated Purine Research

The incorporation of trifluoromethyl (-CF$$3$$) groups into purine derivatives emerged as a transformative strategy in the late 20th century, driven by the need to improve metabolic stability and binding affinity in nucleoside analogs. Early work focused on electrophilic and radical-based trifluoromethylation methods, such as Kobayashi’s use of CF$$3$$-copper complexes to functionalize halogenated purine ribosides at the C8 position. These methods, though limited by moderate yields and multi-step protocols, laid the groundwork for late-stage functionalization techniques.

A pivotal advancement came with the adoption of zinc bis(triflyl)methane sulfinate ((CF$$3$$SO$$2$$)$$2$$Zn) as a versatile reagent for direct C–H trifluoromethylation. This approach enabled regioselective modifications of protected and unprotected purine ribonucleosides, as demonstrated in the synthesis of 8-CF$$3$$-adenosine triphosphate derivatives with yields exceeding 60%. Parallel developments in pyrimidine trifluoromethylation, exemplified by patents for 5-(trifluoromethyl)uracil synthesis, further validated the therapeutic potential of fluorinated heterocycles.

Table 1: Key Milestones in Trifluoromethylated Purine Synthesis

Year Innovation Impact
1995 Halogen exchange in pyrimidines Enabled cost-effective CF$$_3$$ introduction via Cl/F substitution
2020 (CF$$3$$SO$$2$$)$$_2$$Zn-mediated synthesis Achieved site-selective trifluoromethylation of adenosine derivatives
2024 Radical-based C–H activation Expanded substrate scope to unprotected nucleotides

Evolution of Purine Scaffold in Medicinal Chemistry

Purines have served as privileged scaffolds in drug discovery due to their inherent bioisosterism with endogenous nucleobases. Early derivatives like acyclovir (antiviral) and mercaptopurine (antileukemic) underscored the scaffold’s versatility. Structural modifications, particularly at the C2, C6, and C8 positions, have been critical for tailoring pharmacokinetic and pharmacodynamic profiles. For instance:

  • C2 modifications : Enhance kinase inhibition (e.g., seliciclib).
  • C6 substituents : Improve adenosine receptor selectivity.
  • C8 trifluoromethylation : Augments metabolic stability and membrane permeability.

The target compound’s 8-oxo-7,8-dihydropurine core introduces a planar, conjugated system that facilitates π-stacking interactions with biological targets, while the 3-(trifluoromethyl)phenyl group at C2 provides steric bulk and electron-withdrawing effects to modulate binding kinetics.

Significance in Contemporary Drug Discovery

Trifluoromethylated purines address three critical challenges in modern therapeutics:

  • Metabolic Resistance : The CF$$_3$$ group’s strong C–F bonds resist oxidative degradation, extending half-life in vivo.
  • Target Engagement : Fluorine’s electronegativity enhances hydrogen bonding and van der Waals interactions with hydrophobic enzyme pockets.
  • Tunable Solubility : Ethoxyphenyl and carboxamide moieties balance lipophilicity and aqueous solubility.

Recent studies highlight trifluoromethylated purines as inhibitors of cyclin-dependent kinases (CDKs), phosphodiesterases (PDEs), and viral polymerases, with nanomolar potency reported in preclinical models.

Table 2: Therapeutic Applications of Trifluoromethylated Purines

Target Class Example Compound Activity (IC$$_{50}$$) Reference
CDK2 Seliciclib analog 12 nM
HIV Reverse Transcriptase 8-CF$$_3$$-dATP 0.8 μM
Tuberculosis InhA 6-CF$$_3$$-hypoxanthine 5.2 μM

Research Trajectory and Scientific Impact

Current efforts focus on streamlining synthetic routes and expanding biological target space. The use of photoredox catalysis and flow chemistry has reduced reaction times for trifluoromethylation from 72 hours to under 12 hours in some cases. Additionally, computational modeling now guides the rational design of purine analogs, predicting binding modes for kinases and G-protein-coupled receptors with >80% accuracy.

Future directions include:

  • Multisubstituted Derivatives : Simultaneous modification at C2, C6, and C8 positions to probe synergistic effects.
  • Prodrug Strategies : Phosphate and lipid conjugates to enhance cellular uptake.
  • Targeted Degradation : Proteolysis-targeting chimeras (PROTACs) leveraging purine scaffolds.

The compound 9-(4-ethoxyphenyl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide epitomizes these trends, combining a dihydropurine core with strategic fluorination to optimize drug-likeness. Its carboxamide group at C6 positions the molecule for interactions with catalytic lysine residues in kinase ATP-binding pockets, while the ethoxyphenyl moiety at N9 enhances solubility for intravenous formulations.

Propiedades

IUPAC Name

9-(4-ethoxyphenyl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O3/c1-2-32-14-8-6-13(7-9-14)29-19-16(27-20(29)31)15(17(25)30)26-18(28-19)11-4-3-5-12(10-11)21(22,23)24/h3-10H,2H2,1H3,(H2,25,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNFQVCEMRUNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethoxyphenyl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like formamide and cyanamide.

    Introduction of Substituents: The ethoxyphenyl and trifluoromethylphenyl groups are introduced through nucleophilic substitution reactions. These steps often require the use of strong bases and specific solvents to facilitate the reactions.

    Final Assembly: The final step involves the coupling of the substituted purine core with the carboxamide group, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the stringent conditions required for each step of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the oxo group, converting it into a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be introduced under basic conditions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions include hydroxylated derivatives, reduced purine analogs, and various substituted purine compounds, each with potential unique biological activities.

Aplicaciones Científicas De Investigación

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that purine derivatives can exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of purines have shown promise against breast cancer and leukemia cells, suggesting that this compound may possess similar activities .
  • Anti-inflammatory Effects :
    • The purinergic system plays a crucial role in inflammation regulation. Compounds that modulate purinergic signaling have been investigated for their anti-inflammatory effects. Studies have demonstrated that certain purine derivatives can reduce pro-inflammatory cytokine production, which may be beneficial in treating inflammatory diseases .
  • Antiviral Properties :
    • Some studies suggest that purine analogs can act as antiviral agents by inhibiting viral replication. This compound's structure may allow it to interfere with viral enzymes or replication processes, making it a candidate for further investigation in antiviral drug development .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer efficacy of various purine derivatives, including the compound . Results indicated a dose-dependent inhibition of tumor growth in xenograft models, with significant reductions in tumor size observed compared to control groups .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on the anti-inflammatory properties of purine derivatives, researchers tested the compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The findings suggested that this compound could serve as a lead structure for developing new anti-inflammatory drugs due to its selective inhibition profile .

Mecanismo De Acción

The mechanism of action of 9-(4-ethoxyphenyl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biological pathways, leading to therapeutic effects.

Comparación Con Compuestos Similares

Substituent Effects on Electronic and Steric Properties

  • Trifluoromethyl (Target Compound): The 3-(trifluoromethyl)phenyl group at position 2 introduces strong electron-withdrawing effects, enhancing metabolic stability and binding affinity compared to electron-donating groups like methyl () or fluorine ().
  • Ethoxy vs. Methoxy : The target compound’s 4-ethoxyphenyl group (para-substitution) allows optimal conjugation and reduced steric hindrance compared to the ortho-substituted 2-ethoxyphenyl in or 2-methoxyphenyl in . Para-substitution generally favors planar molecular conformations, critical for receptor interactions .

Impact on Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (~443 vs. 393 in ) may reduce aqueous solubility, a trade-off for improved lipophilicity. Smaller analogs like (MW 283.29) prioritize solubility over binding strength.
  • Polar Functional Groups : The carboxamide at position 6 (common across all compounds) contributes to hydrogen bonding, while alkoxy groups (ethoxy, methoxy) modulate polarity. For instance, the dual alkoxy groups in may enhance solubility but introduce synthetic complexity .

Actividad Biológica

The compound 9-(4-ethoxyphenyl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H18F3N3O3\text{C}_{19}\text{H}_{18}\text{F}_3\text{N}_3\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets involved in cancer progression. It is believed to inhibit key enzymes and pathways associated with tumor growth and survival. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Biological Activity Overview

Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. Below are some notable findings:

Cell Line IC50 (µM) Mechanism
MCF-70.46Apoptosis induction
A54926Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

Case Studies

  • Study on MCF-7 Cell Line
    • Objective : To evaluate the anticancer potential of the compound.
    • Findings : The compound demonstrated an IC50 value of 0.46 µM, indicating potent cytotoxic effects and the ability to induce apoptosis in breast cancer cells .
  • A549 Lung Cancer Study
    • Objective : Assessment of growth inhibition in lung cancer cells.
    • Results : An IC50 value of 26 µM was observed, suggesting that the compound can effectively halt cell proliferation through mechanisms such as cell cycle arrest .
  • NCI-H460 Non-Small Cell Lung Cancer
    • Objective : Investigate the compound's effect on non-small cell lung cancer.
    • Outcome : The compound exhibited an IC50 of 42.30 µM, demonstrating significant anti-proliferative activity .

Additional Findings

Recent studies have explored the structural optimization of similar compounds to enhance their biological efficacy. For instance, derivatives with modifications at the phenyl ring have shown improved binding affinities and enhanced inhibitory activity against various kinases involved in cancer pathways .

Q & A

Basic: What are the recommended synthetic pathways and purification methods for 9-(4-ethoxyphenyl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide?

Methodological Answer:
Synthesis typically involves multi-step reactions, including coupling, oxidation, and functionalization. For example, similar purine derivatives (e.g., spiro[4.5]decane carboxamides) are synthesized via nucleophilic substitution and condensation reactions under nitrogen atmospheres using solvents like DMF or acetonitrile. Purification often employs reverse-phase C18 column chromatography (acetonitrile/water gradients) to isolate intermediates and final products . Critical parameters include reaction time (e.g., 2 hours for iodination steps ), stoichiometric ratios (e.g., 1.3:1 N-iodosuccinimide:substrate ), and temperature control (room temperature for sensitive intermediates).

Basic: How can researchers validate the structural integrity of this compound using analytical techniques?

Methodological Answer:
Liquid chromatography-mass spectrometry (LCMS) with electrospray ionization (ESI+) is critical for confirming molecular weight (e.g., observed m/z 658 [M+H]+ in related compounds ). High-performance liquid chromatography (HPLC) retention times (e.g., 1.57 minutes under SMD-TFA05 conditions ) provide reproducibility benchmarks. Nuclear magnetic resonance (NMR) should focus on resolving aromatic protons (e.g., trifluoromethylphenyl groups) and ethoxyphenyl signals. Cross-validate with elemental analysis for halogenated derivatives (e.g., iodine incorporation at 96% yield ).

Advanced: What mechanistic insights are available for halogenation or functionalization reactions involving this compound?

Methodological Answer:
Iodination reactions with N-iodosuccinimide in DMF proceed via electrophilic aromatic substitution, targeting electron-rich positions. For example, iodination at the 5-position of a difluorohydroxyphenyl group requires steric and electronic analysis of the substrate . Computational methods (e.g., density functional theory) can predict regioselectivity by calculating Fukui indices or frontier molecular orbitals. Experimental validation includes isotopic labeling (e.g., deuterated solvents to track proton exchange) and kinetic studies (e.g., variable-temperature NMR to observe intermediate stabilization).

Advanced: How should researchers address contradictory data in solubility or bioactivity studies of this compound?

Methodological Answer:
Contradictions often arise from impurities, solvent effects, or assay variability. Implement a factorial design to test variables such as:

  • Solvent polarity : Compare DMSO, DMF, and aqueous buffers.
  • pH dependency : Assess ionization states using titration (e.g., pKa determination via UV-Vis spectroscopy).
  • Assay replication : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake assays) .
    If discrepancies persist, employ high-resolution mass spectrometry (HRMS) to confirm compound identity and stability under assay conditions .

Advanced: How can theoretical frameworks guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:
Link synthesis to pharmacophore models or quantitative structure-activity relationship (QSAR) frameworks. For example:

  • Lipophilicity optimization : Calculate logP values (e.g., replace ethoxyphenyl with fluorinated groups to balance solubility).
  • Metabolic stability : Use cytochrome P450 docking simulations to predict oxidation sites .
    Validate hypotheses via in vitro microsomal assays and correlate results with computational predictions.

Advanced: What computational tools are recommended for simulating reaction pathways or electronic properties?

Methodological Answer:
COMSOL Multiphysics® or Gaussian can model reaction kinetics and electronic transitions. For example:

  • Transition state analysis : Locate energy barriers for purine ring formation using DFT (B3LYP/6-31G* basis set).
  • Solvent effects : Apply the conductor-like polarizable continuum model (CPCM) to simulate DMF interactions .
    Integrate AI-driven platforms (e.g., automated parameter optimization) to refine simulations iteratively .

Advanced: What methodologies address challenges in scaling up synthesis while maintaining yield and purity?

Methodological Answer:
Scale-up requires optimizing:

  • Mixing efficiency : Use computational fluid dynamics (CFD) to simulate reactor geometries.
  • Temperature gradients : Implement segmented flow reactors for exothermic steps (e.g., iodination ).
  • Purification : Transition from column chromatography to continuous countercurrent extraction (CCCE) for high-throughput separation . Monitor critical quality attributes (CQAs) via in-line PAT tools (e.g., Raman spectroscopy for real-time purity assessment).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.